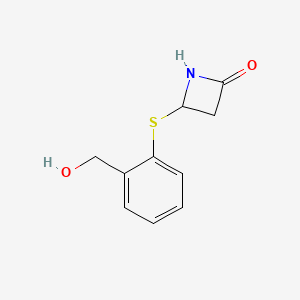
7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one: is a chemical compound with the molecular formula C16H17NO3 It is a derivative of benzazepine, characterized by the presence of methoxy groups at the 7th and 8th positions and a phenyl group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with phenylmagnesium bromide, followed by cyclization and oxidation steps . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: Its structural similarity to benzodiazepines suggests potential anxiolytic, anticonvulsant, and sedative properties .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its role in the production of bradycardic agents and isoform-selective f-current blockers highlights its industrial significance .
Wirkmechanismus
The mechanism of action of 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to GABA-A receptors in the central nervous system, similar to benzodiazepines. This binding enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . Additionally, the compound may interact with ion channels and neurotransmitter receptors, modulating neuronal activity and producing therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: A closely related compound with similar structural features but lacking the phenyl group at the 5th position.
Benzodiazepines: A class of compounds with a similar core structure, widely used for their anxiolytic and sedative effects.
Uniqueness: 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and pharmacological properties. The presence of methoxy groups and a phenyl ring enhances its potential as a versatile intermediate in synthetic chemistry and a promising candidate for drug development .
Eigenschaften
CAS-Nummer |
78533-15-0 |
|---|---|
Molekularformel |
C18H17NO3 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
7,8-dimethoxy-5-phenyl-1,3-dihydro-3-benzazepin-2-one |
InChI |
InChI=1S/C18H17NO3/c1-21-16-8-13-9-18(20)19-11-15(12-6-4-3-5-7-12)14(13)10-17(16)22-2/h3-8,10-11H,9H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
SEPIDTQHTMIYQS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CC(=O)NC=C2C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


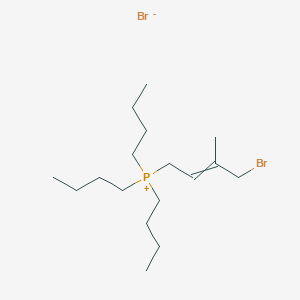
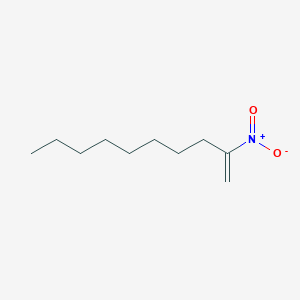
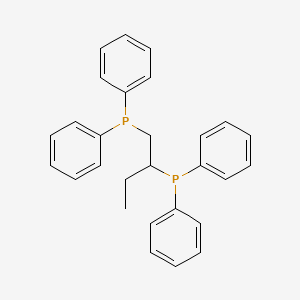
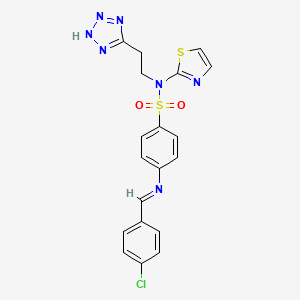
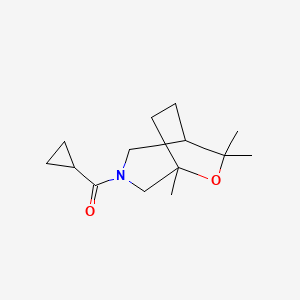
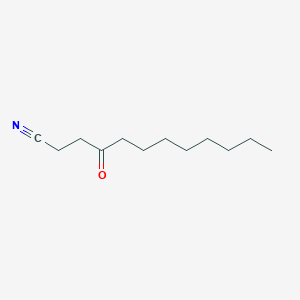
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)



![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)


